3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid
Description
3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid is a synthetic organic compound that features a fluorophenyl group, a pyrrolidine ring, and a propanoic acid moiety
Properties
IUPAC Name |
3-[[1-(4-fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4/c1-17(8-7-13(19)20)14(21)12-6-9-18(15(12)22)11-4-2-10(16)3-5-11/h2-5,12H,6-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFGYQBOEWMHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1CCN(C1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with a propanoic acid derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the pyrrolidine ring can facilitate interactions with biological membranes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[[1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbonyl]-methylamino]propanoic acid is unique due to its combination of a fluorophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
